Sodium 3-[(diphenylmethyl)carbamoyl]propanoate
Description
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate is a sodium salt of a propanoate derivative featuring a diphenylmethylcarbamoyl substituent. The sodium counterion likely enhances aqueous solubility compared to neutral esters or ammonium salts, a critical factor in bioavailability. The diphenylmethyl group may contribute to lipophilicity and steric bulk, influencing receptor binding or metabolic stability.
Properties
IUPAC Name |
sodium;4-(benzhydrylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.Na/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGDKQPGRCCQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate typically involves the reaction of diphenylmethylamine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-[(diphenylmethyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : The compound is utilized as a reagent for preparing various derivatives and intermediates in organic chemistry. It facilitates reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing complex organic molecules.
2. Biology
- Biochemical Tool : Sodium 3-[(diphenylmethyl)carbamoyl]propanoate has been investigated for its role in studying enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity can provide insights into biochemical pathways.
3. Medicine
- Therapeutic Potential : Research has explored its potential in treating diseases due to its interaction with specific molecular targets. Notably, it has shown cytotoxic activity against various cancer cell lines and anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Study 1: Breast Cancer Model
In a preclinical study using a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests potential efficacy as an anticancer agent.
Case Study 2: Inflammation Model
A murine model of inflammation induced by lipopolysaccharides (LPS) demonstrated that this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. This highlights its potential use in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following comparison focuses on key structural, physicochemical, and functional differences between Sodium 3-[(diphenylmethyl)carbamoyl]propanoate and analogous compounds from the evidence.
Dicyclohexylammonium 3-[(Hydroxymethyl)carbamoyl]propanoate
- Structure: Comprises a dicyclohexylammonium cation and a 3-[(hydroxymethyl)carbamoyl]propanoate anion .
- Key Differences: Counterion: The ammonium cation (vs. sodium) reduces aqueous solubility but enhances crystallinity, as evidenced by robust hydrogen-bonded polymer chains in its crystal structure . Substituent: The hydroxymethylcarbamoyl group (vs.
- Synthesis : Formed via hydrolysis of succinimide and subsequent reaction with formaldehyde and dicyclohexylamine .
Methyl 3-[(Triazolopyrimidinyl)thio]propanoate Derivatives
- Structure : Methyl esters with triazolopyrimidinyl-thio substituents (e.g., compounds 2b–2e in ).
- Key Differences :
- Functional Groups : Thioether and triazolopyrimidine moieties introduce electron-withdrawing and aromatic heterocyclic characteristics, which may enhance binding to enzymatic targets (e.g., mTOR inhibitors) .
- Solubility : Methyl esters are more lipophilic than sodium salts, favoring membrane permeability but requiring metabolic activation (e.g., ester hydrolysis) for activity.
3-Carbamoyl-2-(3-Fluorobenzenesulfonamido)propanoic Acid
- Structure: Propanoic acid derivative with a fluorobenzenesulfonamido group .
- Key Differences :
Ethyl 3-(2-Furyl)propanoate
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Crystallographic Data (Selected Compounds)
Research Findings and Implications
- Crystallography: Tools like SHELXL and ORTEP are critical for resolving hydrogen-bonding patterns and confirming stereochemistry in propanoate derivatives .
- Structure-Activity Relationships (SAR) : Substituents like fluorophenyl or triazolopyrimidinyl groups enhance target affinity and metabolic stability, while sodium counterions improve solubility for parenteral formulations .
- Synthetic Routes: Hydrolysis of imides (e.g., succinimide) and Mannich reactions are common methods for synthesizing carbamoylpropanoate derivatives .
Biological Activity
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate, a synthetic compound with the molecular formula C17H16NNaO3, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and research.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C17H16NNaO3
- Molecular Weight: 305.309 g/mol
- CAS Number: 2126161-32-6
This compound is characterized by its unique diphenylmethyl group, which contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The following pathways are involved:
-
Enzyme Interaction:
- The compound may act as a biochemical tool for studying enzyme mechanisms and protein interactions, potentially modulating enzyme activity through competitive or non-competitive inhibition.
-
Signal Transduction:
- It has been observed to influence signal transduction pathways, affecting gene expression and metabolic regulation, which can lead to therapeutic effects in various diseases.
- Therapeutic Potential:
In Vitro Studies
In vitro studies have demonstrated several biological activities of this compound:
-
Antiproliferative Effects:
Research indicates that the compound exhibits antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent . -
Enzyme Inhibition:
It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy and safety:
- Animal Models:
Preliminary studies using animal models have indicated that this compound can reduce tumor growth and improve metabolic profiles in treated subjects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sodium 3-[(phenylmethyl)carbamoyl]propanoate | Phenyl group instead of diphenylmethyl | Similar enzyme inhibition |
| Sodium 3-[(methyl)carbamoyl]propanoate | Lacks aromatic rings | Different reactivity |
| Sodium 3-[(diphenylmethyl)carbamoyl]butanoate | Additional carbon in the chain | Altered pharmacokinetics |
The structural differences significantly influence their chemical properties and biological activities.
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of this compound, researchers found that treatment led to a significant reduction in cell viability across multiple cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways.
Case Study 2: Metabolic Regulation
Another study investigated the effects of this compound on glucose metabolism in diabetic animal models. Results indicated improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
